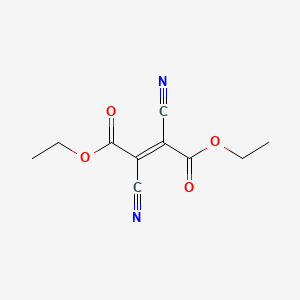

Diethyl 2,3-dicyanofumarate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

35234-88-9 |

|---|---|

Fórmula molecular |

C10H10N2O4 |

Peso molecular |

222.2 g/mol |

Nombre IUPAC |

diethyl (E)-2,3-dicyanobut-2-enedioate |

InChI |

InChI=1S/C10H10N2O4/c1-3-15-9(13)7(5-11)8(6-12)10(14)16-4-2/h3-4H2,1-2H3/b8-7+ |

Clave InChI |

WOLPMKLWSJWZNO-BQYQJAHWSA-N |

SMILES |

CCOC(=O)C(=C(C#N)C(=O)OCC)C#N |

SMILES isomérico |

CCOC(=O)/C(=C(\C#N)/C(=O)OCC)/C#N |

SMILES canónico |

CCOC(=O)C(=C(C#N)C(=O)OCC)C#N |

Otros números CAS |

35234-88-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Significance of Electron Deficient Alkenes in Contemporary Organic Synthesis

Electron-deficient alkenes represent a cornerstone class of compounds in modern organic synthesis, primarily due to the unique reactivity conferred by the presence of electron-withdrawing groups attached to the carbon-carbon double bond. nih.gov These groups, such as cyano (-CN), ester (-COOR), or keto (-COR), significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This electronic feature makes them highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.

The primary significance of electron-deficient alkenes lies in their utility as reactants in two major classes of reactions: conjugate additions and cycloadditions. orgsyn.orgresearchgate.net

Conjugate Addition (Michael Addition): The conjugate addition of nucleophiles to these activated π-systems is a fundamental and powerful strategy for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org This reaction has been instrumental in the synthesis of complex natural products and bioactive molecules. acs.org The high atom economy of these addition reactions makes them an attractive tool in synthetic chemistry. researchgate.net

Cycloaddition Reactions: Electron-deficient alkenes are exceptional dienophiles in [4+2] Diels-Alder reactions and dipolarophiles in [3+2] cycloadditions. orgsyn.orgbeilstein-journals.org These reactions are pivotal for the stereocontrolled synthesis of cyclic and heterocyclic frameworks, which are prevalent in pharmaceuticals and fine chemicals. researchgate.net The reactivity of the alkene can be tuned by the nature and number of electron-withdrawing substituents, allowing for a broad scope of applications. orgsyn.org

Furthermore, photochemical methods can be employed to activate electron-deficient alkenes, sometimes leading to a reversal of their typical reactivity patterns and enabling previously challenging transformations. acs.orgrsc.org The versatility and predictable reactivity of electron-deficient alkenes have solidified their role as indispensable building blocks in the synthetic chemist's toolbox. nih.gov

Diethyl 2,3 Dicyanofumarate As a Versatile Synthon for Advanced Chemical Transformations

Among the class of electron-deficient alkenes, Diethyl 2,3-dicyanofumarate (DEDCF) stands out as a particularly potent and versatile synthon. nih.govbeilstein-journals.org Its structure features a carbon-carbon double bond substituted with four electron-withdrawing groups: two cyano groups and two ethoxycarbonyl groups. nih.gov This high degree of electronic activation makes it an exceptionally reactive Michael acceptor and a powerful partner in various cycloaddition reactions. beilstein-journals.orgarkat-usa.org

The synthesis of this compound can be achieved through several methods, often starting from ethyl cyanoacetate. nih.govbeilstein-journals.orgresearchgate.net The choice of reagent and conditions allows for efficient preparation of this valuable compound.

Table 1: Selected Synthesis Methods for this compound

| Starting Material | Reagents | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Ethyl cyanoacetate | Thionyl chloride (SOCl₂) | Reflux in THF | Good | nih.govbeilstein-journals.orgresearchgate.net |

| Ethyl cyanoacetate | Iodine (I₂) / Al₂O₃·KF | Acetonitrile, Room Temperature | 90% | nih.govbeilstein-journals.orgresearchgate.net |

| Ethyl cyanoacetate | Selenium dioxide (SeO₂) | 120–125 °C | ~10% | nih.govbeilstein-journals.org |

This table is based on available research data and yields may vary based on specific experimental conditions.

The true versatility of this compound is demonstrated by its broad range of applications in constructing complex molecular architectures, particularly heterocyclic systems. nih.govbeilstein-journals.orgarkat-usa.org It serves as a key building block in Diels-Alder reactions, [3+2] and [2+2] cycloadditions, and various Michael addition-initiated cyclization sequences. beilstein-journals.orgd-nb.info

Table 2: Reactivity Profile of this compound in Chemical Transformations

| Reaction Type | Reactant/Partner | Product Type | Reference(s) |

|---|---|---|---|

| [4+2] Cycloaddition | Buta-1,3-diene, Isoprene, Cyclopentadiene | Substituted Cyclohexenes | nih.govbeilstein-journals.org |

| Anthracene (B1667546) | Polycyclic Adducts | nih.govbeilstein-journals.org | |

| Fulvenes | Polycyclic Products | nih.govbeilstein-journals.orgd-nb.info | |

| [3+2] Cycloaddition | Azomethine Ylides | Substituted Pyrrolidines | nih.govbeilstein-journals.orgd-nb.info |

| Diazomethane (B1218177) | Pyrazole (B372694) Derivatives | beilstein-journals.orgd-nb.info | |

| Diaryldiazomethanes | Cyclopropane (B1198618) Derivatives | researchgate.netresearchgate.net | |

| Thiocarbonyl S-methanides | Thiolane Derivatives | beilstein-journals.orgd-nb.info | |

| [2+2] Cycloaddition | Electron-rich Ethylenes (e.g., N-vinylcarbazole) | Cyclobutane (B1203170) Derivatives | beilstein-journals.org |

| Michael Addition | Ammonia (B1221849), Amines | Enamines | nih.govbeilstein-journals.orgarkat-usa.org |

| Enolizable Ketones | Michael Adducts | beilstein-journals.orgd-nb.info | |

| N,N-Dialkylanilines | Substituted Succinates | beilstein-journals.orgd-nb.info | |

| Heterocyclization | β-Amino Alcohols | Morpholin-2-ones | arkat-usa.org |

| 1,2-Diamines | Piperazin-2-ones | arkat-usa.orgclockss.org | |

| Cyclic 1,3-Dicarbonyl Compounds | Fused 4H-Pyran Derivatives | researchgate.netosi.lvosi.lv | |

| Other Reactions | Hydrogen Peroxide (H₂O₂) | Oxirane Derivative | beilstein-journals.orgd-nb.info |

The reactions of this compound often proceed under mild conditions and can lead to the formation of single diastereomers, highlighting its utility in stereoselective synthesis. arkat-usa.org Its ability to participate in stepwise reaction cascades, such as addition-elimination-cyclization sequences, allows for the efficient assembly of diverse and highly functionalized heterocyclic compounds from simple precursors. beilstein-journals.orgarkat-usa.orgclockss.org This broad reactivity profile establishes this compound as a powerful and indispensable tool for advanced organic synthesis.

Reactivity and Intrinsic Reaction Mechanisms of Diethyl 2,3 Dicyanofumarate

Cycloaddition Reactions

Diethyl 2,3-dicyanofumarate is a highly reactive substrate in various cycloaddition reactions due to the electron-deficient nature of its carbon-carbon double bond, which is activated by the presence of two electron-withdrawing cyano groups and two carboxylate groups. This electronic characteristic makes it a versatile building block in synthetic organic chemistry, particularly for constructing cyclic and heterocyclic systems. beilstein-journals.org

[4+2] Cycloadditions (Diels-Alder Reactions)

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, typically involves the reaction of a conjugated diene with a substituted alkene, known as the dienophile. wikipedia.orglibretexts.org

Due to its electron-deficient double bond, this compound serves as a potent dienophile. The presence of four electron-withdrawing groups significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene, a key requirement for a normal-electron-demand Diels-Alder reaction. libretexts.org

Early studies demonstrated that this compound readily undergoes [4+2] cycloaddition reactions with typical 1,3-dienes such as buta-1,3-diene, isoprene, cyclopentadiene, and anthracene (B1667546) at elevated temperatures, affording the corresponding cyclohexene (B86901) adducts in good to excellent yields. beilstein-journals.org It also participates in reversible Diels-Alder reactions with fulvenes. beilstein-journals.orgnih.gov For instance, the reaction with 9,10-dimethylanthracene (B165754) yields a thermolabile [4+2] cycloadduct. beilstein-journals.org

| Diene | Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| Buta-1,3-diene | Elevated temperature | Good yield of cycloadduct | beilstein-journals.org |

| Isoprene | Elevated temperature | Good yield of cycloadduct | beilstein-journals.org |

| Cyclopentadiene | Elevated temperature | Excellent yield of cycloadduct | beilstein-journals.org |

| Anthracene | Elevated temperature | Formation of thermolabile cycloadduct | beilstein-journals.org |

| Fulvenes | Not specified | Reversible formation of cycloadducts | beilstein-journals.orgnih.gov |

The Diels-Alder reaction is renowned for its high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product. iitk.ac.inlibretexts.org In the case of this compound, which is a trans-alkene, the reaction is expected to yield adducts where the cyano and ester groups maintain their trans relationship.

Research has shown that the stereochemical outcome can be influenced by the nature of the diene. For example, the [4+2] cycloaddition with 1-methoxybuta-1,3-diene proceeds stereospecifically, resulting in cyclohexene adducts that retain the stereochemistry of the dienophile fragment. beilstein-journals.org In contrast, reactions with the more electron-rich 1,1-dimethoxybuta-1,3-diene led to a mixture of cycloadducts with a loss of the dienophile's original stereochemistry. beilstein-journals.org This loss of stereospecificity suggests a deviation from the concerted mechanism. Furthermore, studies involving heptafulvalene and this compound confirmed the formation of cis-cycloadducts, which points towards a stepwise mechanism where bond rotation can occur in an intermediate. researchgate.netnih.gov

The mechanism of the Diels-Alder reaction is typically described as a concerted pericyclic process where all bond breaking and bond formation occur in a single transition state. wikipedia.orgiitk.ac.in However, the strong electron-withdrawing nature of the substituents on this compound allows for alternative, non-concerted pathways, particularly when reacting with electron-rich dienes. beilstein-journals.org

Evidence for stepwise mechanisms has been observed in several reactions. The loss of stereospecificity in the reaction with 1,1-dimethoxybuta-1,3-diene is a strong indicator of a non-concerted pathway, likely proceeding through a zwitterionic intermediate. beilstein-journals.orgresearchgate.net Similarly, computational studies on the reaction of heptafulvalene with dienophiles like tetracyanoethylene (B109619) and this compound support a stepwise mechanism involving a zwitterionic intermediate, which can then collapse to form different stereoisomers. researchgate.netnih.gov A photoinduced formal [4+2] cycloaddition with 3,4-di(α-styryl)furan has also been shown to proceed through a radical intermediate via a photoinduced electron-transfer (PET) process. beilstein-journals.org These findings demonstrate that while the concerted pathway is common, the high electrophilicity of this compound opens up stepwise zwitterionic or diradical mechanisms. beilstein-journals.orgnih.gov

Stereochemical Outcomes and Diastereoselectivity in Adduct Formation

[3+2] Cycloaddition Reactions

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. This compound's electron-deficient nature makes it an excellent dipolarophile for reactions with various 1,3-dipoles.

Diazo compounds can react with electron-deficient alkenes like this compound to yield various products, often through a [3+2] cycloaddition pathway. The reaction of its dimethyl ester analog, dimethyl dicyanofumarate, with diazomethane (B1218177) initially forms a 1-pyrazoline derivative, which is a characteristic [3+2] cycloadduct. beilstein-journals.orgnih.gov

The reaction mechanism and product distribution can be highly dependent on the specific diazo compound used. For instance, the reaction of dimethyl dicyanofumarate with 2-diazopropane (B1615991) is stereospecific, yielding the trans-cyclopropane derivative, suggesting a concerted cycloaddition followed by nitrogen extrusion. beilstein-journals.orgd-nb.info In contrast, the reaction with 9-diazofluorene (B1199885) at room temperature produces a mixture of two isomeric cyclopropanes, indicating a stepwise mechanism. beilstein-journals.org This stepwise pathway is thought to involve the initial formation of a zwitterionic intermediate, which can then lose nitrogen and cyclize. mdpi.com Computational studies on the reaction of trimethylsilyldiazoalkanes with the similar diethylfumarate predict a polar, one-step mechanism that proceeds through a zwitterionic-type transition state, highlighting the complex nature of these cycloadditions. mdpi.com

| Dicyanofumarate | Diazo Compound | Product(s) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Dimethyl dicyanofumarate | Diazomethane | 1H-Pyrazole derivative | [3+2] Cycloaddition | beilstein-journals.orgnih.gov |

| Dimethyl dicyanofumarate | 2-Diazopropane | trans-Cyclopropane | Stereospecific | beilstein-journals.orgd-nb.info |

| Dimethyl dicyanofumarate | 9-Diazofluorene | Mixture of isomeric cyclopropanes | Stepwise (zwitterionic intermediate) | beilstein-journals.orgmdpi.com |

Formation of Pyrazolines and Subsequent Transformations (e.g., N2 Elimination to Cyclopropanes)

Reactions with Thiocarbonyl Ylides

Thiocarbonyl ylides are another class of 1,3-dipoles that react with this compound, leading to sulfur-containing heterocyclic compounds. libretexts.org These reactions are significant for their mechanistic implications and for the synthesis of functionalized thiophenes. nuph.edu.uaacs.org

The [3+2] cycloaddition of thiocarbonyl ylides with this compound yields dihydro- and tetrahydrothiophene (B86538) derivatives. nuph.edu.uauzh.ch For example, thiocarbonyl S-methanides, generated in situ, react with diethyl dicyanofumarate to produce the corresponding tetrahydrothiophene adducts. uzh.ch The stereoselectivity of these reactions can vary. In some cases, the reaction proceeds with complete stereoselectivity, while in others, a mixture of stereoisomeric products is obtained, suggesting a stepwise mechanism. beilstein-journals.orgd-nb.info

Table 2: Products from the Reaction of this compound with Thiocarbonyl Ylides

| Thiocarbonyl Ylide Source | Product Type | Reference(s) |

| 2,5-Dihydro-1,3,4-thiadiazoles (thermal decomposition) | Tetrahydrothiophenes | uzh.ch |

| Chloromethyl trimethylsilylmethyl sulfide (B99878) (fluoride-induced) | Dihydro- and Tetrahydrothiophenes | nuph.edu.ua |

| Thiocarbonyl S-isopropanide | Cyclopropanes and Thiolanes | beilstein-journals.org |

The stereochemical outcome of the cycloaddition between thiocarbonyl ylides and this compound provides insight into the reaction mechanism. The formation of stereoisomeric adducts from a stereochemically pure dipolarophile is a key indicator of a stepwise mechanism involving a zwitterionic or diradical intermediate. uzh.ch

Studies have shown that reactions of electron-rich and sterically hindered thiocarbonyl S-methanides with the highly electron-deficient diethyl dicyanofumarate proceed via a non-concerted, stepwise pathway. uzh.chbeilstein-journals.orgd-nb.info This involves the initial formation of a zwitterionic intermediate. beilstein-journals.org This intermediate can then undergo rotation around the newly formed single bond before ring closure, leading to a loss of the initial stereochemistry and the formation of a mixture of cis- and trans-tetrahydrothiophene adducts. uzh.ch This contrasts with the concerted mechanism often observed in other [3+2] cycloadditions. beilstein-journals.org

Formation of Dihydro- and Tetrahydrothiophene Adducts

Reactions with Azomethine Ylides

This compound, a potent dipolarophile, readily engages in [3+2] cycloaddition reactions with electron-rich 1,3-dipoles like azomethine ylides. beilstein-journals.orgd-nb.info These reactions typically proceed through stepwise, zwitterionic mechanisms to produce five-membered heterocyclic compounds. beilstein-journals.orgd-nb.info The presence of strong electron-withdrawing cyano groups in this compound significantly lowers the energy barrier for the formation of zwitterionic intermediates, making the stepwise pathway competitive with or even favored over a concerted mechanism. researchgate.net

Synthesis of Pyrrolidine (B122466) Derivatives

The reaction between this compound and azomethine ylides provides a direct route to highly functionalized pyrrolidine derivatives. wikipedia.orgnih.gov Azomethine ylides can be generated in situ from various precursors, such as the thermal ring-opening of aziridines. researchgate.netwikipedia.org For instance, thermally generated azomethine ylides from 1,2,3-trisubstituted aziridines react with this compound to yield pyrrolidine structures. beilstein-journals.orgd-nb.info

The thermal [3+2] cycloadditions involving azomethine ylides derived from diethyl cis- and trans-1-(4-methoxyphenyl)aziridine-2,3-dicarboxylates with diethyl dicyanofumarate result in the formation of isomeric pyrrolidines. beilstein-journals.orgnih.gov In these cases, the configuration of the starting dipolarophile is preserved in the resulting pyrrolidine ring. beilstein-journals.orgnih.gov

Table 1: Synthesis of Pyrrolidine Derivatives from this compound and Azomethine Ylides

| Azomethine Ylide Precursor | Reaction Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Diethyl cis-1-(4-methoxyphenyl)aziridine-2,3-dicarboxylate | Thermal | Isomeric Pyrrolidines | Configuration of dipolarophile preserved | beilstein-journals.orgnih.gov |

| Diethyl trans-1-(4-methoxyphenyl)aziridine-2,3-dicarboxylate | Thermal | Isomeric Pyrrolidines | Configuration of dipolarophile preserved | beilstein-journals.orgnih.gov |

| cis-1-Methyl-2,3-diphenylaziridine | Thermal | Mixture of stereoisomeric cycloadducts | Loss of stereoselectivity | beilstein-journals.orgd-nb.info |

| trans-1-Methyl-2,3-diphenylaziridine | Thermal | Mixture of stereoisomeric cycloadducts | Loss of stereoselectivity | beilstein-journals.orgd-nb.info |

Stereochemical Control and Influence of Aziridine (B145994) Precursors

The stereochemical outcome of the [3+2] cycloaddition is highly dependent on the substitution pattern of the aziridine precursor used to generate the azomethine ylide. beilstein-journals.orgd-nb.info In some instances, the reaction proceeds with complete stereoselectivity, while in others, a mixture of isomeric products is obtained. beilstein-journals.orgd-nb.info

For example, the azomethine ylide generated from the conrotatory ring opening of cis-aziridine cis-33a reacts with diethyl dicyanofumarate to yield a single cycloadduct, indicating a concerted mechanism. beilstein-journals.orgd-nb.info In contrast, the reaction of cis-1-methyl-2,3-diphenylaziridine with diethyl dicyanofumarate leads to a mixture of stereoisomeric pyrrolidines. beilstein-journals.orgd-nb.info The same mixture is obtained when starting with the trans-isomer of the aziridine. beilstein-journals.orgd-nb.info This lack of stereospecificity suggests a stepwise mechanism involving zwitterionic intermediates that can undergo isomerization before ring closure. beilstein-journals.orgd-nb.info

Computational studies, such as those using DFT B3LYP/6-31G(d) level of theory, have been employed to rationalize these experimental observations. beilstein-journals.orgd-nb.info These studies confirm that for azomethine ylides derived from diethyl 1-(4-methoxyphenyl)aziridine-2,3-dicarboxylates, the configuration of the ester groups in the final pyrrolidine product corresponds to the structure of the intermediate azomethine ylide predicted from the thermal ring opening of the starting aziridine. beilstein-journals.orgd-nb.info

General Mechanistic Considerations in [3+2] Cycloadditions (Stepwise vs. Concerted Pathways)

The mechanism of [3+2] cycloaddition reactions involving this compound is a subject of significant interest, with a delicate balance between concerted and stepwise pathways. researchgate.netrsc.org The presence of highly electron-withdrawing groups on the dipolarophile, such as the two cyano groups in this compound, plays a crucial role in favoring a stepwise mechanism involving zwitterionic intermediates. researchgate.netuzh.ch

Studies comparing the reactions of various 1,3-dipoles with this compound and its maleate (B1232345) isomer have provided valuable insights. beilstein-journals.orgd-nb.info For instance, reactions with electron-rich thiocarbonyl S-methanides demonstrate a shift from a classical concerted mechanism to a non-concerted stepwise process. beilstein-journals.orgd-nb.info The formation of the same mixture of diastereoisomeric products regardless of the starting dipolarophile's configuration is strong evidence for a stepwise pathway where isomerization of the intermediate can occur. mdpi.com

However, the reaction is not always straightforwardly stepwise. The specific structure of the reacting partners, including both the 1,3-dipole and the dipolarophile, can influence the reaction pathway. researchgate.net Computational studies have shown that while strong electron-withdrawing substituents on the dipolarophile significantly lower the activation barrier for the formation of zwitterionic intermediates, a fine balance of electronic and steric effects ultimately determines whether the reaction proceeds via a concerted or stepwise mechanism. researchgate.net In some cases, a concerted [3+2] cycloaddition can still be the exclusive or major pathway, particularly when the substituents on the azomethine ylide precursor favor this route. beilstein-journals.orgd-nb.info

[2+2] Cycloaddition Reactions

This compound, being an electron-deficient alkene, also participates in [2+2] cycloaddition reactions, particularly with electron-rich ethenes. beilstein-journals.orgd-nb.info These reactions lead to the formation of four-membered cyclobutane (B1203170) rings. beilstein-journals.orgd-nb.info

Reactions with Electron-Rich Ethenes

The [2+2] cycloaddition of this compound with various electron-rich ethenes, such as 4-methoxystyrene (B147599), phenyl vinyl sulfide, and N-vinylcarbazole, has been studied. beilstein-journals.orgd-nb.info The stereochemical outcome of these reactions can vary depending on the specific reactants and reaction conditions. beilstein-journals.orgd-nb.info

For example, the reaction with 4-methoxystyrene in the presence of a Lewis acid like ZnCl₂ proceeds with complete stereoselectivity. beilstein-journals.orgd-nb.info However, in other cases, a loss of stereochemistry is observed, indicating a stepwise reaction mechanism. beilstein-journals.orgd-nb.info The reaction with N-vinylcarbazole, for instance, yields the same mixture of four diastereoisomeric cyclobutanes regardless of whether this compound or its cis-isomer is used, strongly suggesting a non-concerted pathway. beilstein-journals.orgd-nb.infonih.gov

Formation of Cyclobutane Derivatives

The primary products of these [2+2] cycloaddition reactions are cyclobutane derivatives. beilstein-journals.orgd-nb.info The reaction conditions can influence not only the stereoselectivity but also the product distribution. In some cases, competitive reactions can occur. For instance, the reaction of diethyl dicyanofumarate with phenyl vinyl sulfide in the absence of ZnCl₂ yields a mixture of the expected cyclobutane and a 3,4-dihydro-2H-pyran derivative, the latter being the product of a hetero-Diels-Alder reaction. beilstein-journals.orgd-nb.info Similarly, reactions with ethyl prop-1-enyl ether can also lead to a mixture of cyclobutane and pyran derivatives. beilstein-journals.orgd-nb.info

Table 2: [2+2] Cycloaddition Reactions of this compound with Electron-Rich Ethenes

| Electron-Rich Ethene | Reaction Conditions | Product(s) | Stereochemistry/Mechanism | Reference |

|---|---|---|---|---|

| 4-Methoxystyrene | 2,5-dimethyltetrahydrofuran, ZnCl₂ | Cyclobutane derivative | Complete stereoselectivity | beilstein-journals.orgd-nb.info |

| Phenyl vinyl sulfide | No ZnCl₂ | Cyclobutane and 3,4-dihydro-2H-pyran | Competitive hetero-Diels-Alder | beilstein-journals.orgd-nb.info |

| N-Vinylcarbazole | Boiling benzene | Mixture of four diastereomeric cyclobutanes | Stepwise mechanism | beilstein-journals.orgd-nb.infonih.gov |

| Ethyl prop-1-enyl ether | CDCl₃, room temperature | Cyclobutane and pyran derivatives | Competitive formation | beilstein-journals.orgd-nb.info |

Stereoselectivity and Postulated Zwitterionic Intermediates

The reactions of this compound and its analogs often proceed through stepwise mechanisms involving zwitterionic intermediates, particularly in cycloaddition reactions. beilstein-journals.orgd-nb.info The formation of these intermediates can influence the stereoselectivity of the reaction, sometimes leading to a loss of the initial stereochemistry of the reactants. d-nb.infouzh.ch

For instance, in [3+2] cycloadditions with electron-rich 1,3-dipoles like thiocarbonyl S-methanides and azomethine ylides, the reaction mechanism is typically stepwise and involves zwitterionic intermediates. d-nb.info The reaction of dimethyl dicyanofumarate with 1,1-dimethoxy-1,3-butadiene results in a mixture of cycloadducts with lost stereochemistry, which is explained by the formation of a zwitterionic intermediate. d-nb.info Similarly, the reaction of dimethyl dicyanofumarate with dimethoxycarbene is proposed to proceed via a zwitterionic intermediate, which then leads to the formation of cyclobutane and 2,3-dihydrofuran (B140613) derivatives. d-nb.info

The stereochemical outcome of these reactions can be highly dependent on the specific reactants and conditions. In some cases, complete stereoselectivity is observed. For example, the reaction of this compound with a thiophene-derived sulfur ylide to form a cyclopropane (B1198618) derivative is proposed to occur stepwise through a zwitterionic intermediate, with the reaction proceeding with complete stereoselectivity. beilstein-journals.org Likewise, certain [3+2] cycloadditions involving azomethine ylides and dimethyl dicyanofumarate have been reported to yield pyrrolidine derivatives with complete stereoselectivity. d-nb.info In other cases, however, mixtures of diastereoisomers are formed, indicating a non-stereospecific pathway likely involving the isomerization of the zwitterionic intermediate. d-nb.infouzh.ch

Computational studies have been employed to rationalize the experimental observations and support the existence of these zwitterionic intermediates and their role in determining the reaction's stereoselectivity. d-nb.info The stability of the zwitterionic intermediate plays a crucial role; for example, in reactions with 3-phenyl-1-azabicyclo[1.1.0]butane, the highly stabilized zwitterionic intermediate undergoes a 1,5-ring closure. clockss.org Trapping experiments with methanol (B129727) have provided further evidence for the existence of these intermediates, leading to the stereoselective formation of 'push-pull' stabilized enamines. clockss.org

Table 1: Stereochemical Outcomes in Reactions of Dicyanofumarates

| Reactants | Reaction Type | Intermediate | Stereochemical Outcome |

|---|---|---|---|

| Dimethyl dicyanofumarate + 1,1-Dimethoxy-1,3-butadiene | [4+2] Cycloaddition | Zwitterionic | Loss of stereochemistry d-nb.info |

| This compound + Thiophene-derived sulfur ylide | Cyclopropanation | Zwitterionic | Complete stereoselectivity beilstein-journals.org |

| Dimethyl dicyanofumarate + Azomethine ylides | [3+2] Cycloaddition | Zwitterionic | Complete stereoselectivity or mixture of isomers d-nb.info |

| 3-Phenyl-1-azabicyclo[1.1.0]butane + this compound | Ring Enlargement | Zwitterionic | Mixture of cis- and trans-isomers clockss.org |

Michael Addition Reactions

This compound is a potent Michael acceptor, readily undergoing reactions with various nucleophiles. beilstein-journals.orgnih.gov

Reactions with Nitrogen-Based Nucleophiles

The electron-deficient nature of the double bond in this compound makes it highly susceptible to nucleophilic attack by nitrogen-containing compounds. beilstein-journals.orgnih.gov

This compound reacts smoothly with ammonia (B1221849), as well as primary and secondary amines, at room temperature. beilstein-journals.orgd-nb.infoarkat-usa.org These reactions typically proceed via an addition-elimination mechanism. arkat-usa.orgresearchgate.net The initial Michael addition of the amine to the C=C double bond is followed by the elimination of hydrogen cyanide (HCN) to yield stable 'push-pull' enamines. beilstein-journals.orgarkat-usa.org

The reaction with aqueous or gaseous ammonia leads to the formation of enamines. beilstein-journals.org Further reaction with excess ammonia can result in the formation of a monoamide. beilstein-journals.org Similarly, reactions with various anilines and β-naphthylamine produce the corresponding enamines, especially when the amine is used in excess. beilstein-journals.org However, in some cases, such as with 4-nitroaniline, the reaction may not proceed unless the more nucleophilic anion of the amine is used. beilstein-journals.orgnih.gov

The stereoselectivity of enamine formation is a notable feature. Reactions with ammonia and primary amines typically yield the (Z)-configured enamines, a result attributed to the formation of a strong intramolecular hydrogen bond. arkat-usa.orgresearchgate.net In contrast, reactions with secondary amines generally lead to the formation of (E)-configured enamines. arkat-usa.orgresearchgate.net

Table 2: Products from Reactions with Ammonia and Amines

| Nucleophile | Product Type | Stereochemistry |

|---|---|---|

| Ammonia | Enamine, Monoamide | (Z)-enamine beilstein-journals.orgarkat-usa.org |

| Primary Amines (e.g., anilines) | Enamine | (Z)-enamine beilstein-journals.orgarkat-usa.org |

Hydrazine, a potent dinucleophile, reacts readily with this compound in ethanol (B145695) at room temperature. d-nb.infonih.gov The reaction initially forms an enehydrazine derivative after the spontaneous elimination of HCN. d-nb.info This intermediate can then undergo further intramolecular reactions. For less sterically hindered dicyanofumarates, this enehydrazine immediately cyclizes to form 1,2-dihydropyrazole-3-carboxylates in good yields. d-nb.info However, reactions with arylhydrazines in the presence of a base like sodium acetate (B1210297) lead to the formation of 5-aminopyrazole-3,4-dicarboxylates. d-nb.inforesearchgate.net

Carbohydrazides also react with this compound, often leading to heterocyclic products. beilstein-journals.orgnih.gov For instance, reaction with semicarbazide (B1199961) hydrochloride in boiling ethanol yields 5-amino-1-carbamoylpyrazole-3,4-dicarboxylates. beilstein-journals.org Reactions with carbohydrazides derived from benzoic acid and other hetarylcarboxylic acids can produce mixtures of products, including pyrazol-3-ones. beilstein-journals.org

The reactions of this compound with dinucleophiles such as 1,2-diamines and β-aminoalcohols are particularly useful for the synthesis of various heterocyclic compounds. beilstein-journals.orgd-nb.info These multistep reactions typically proceed through an addition-elimination-heterocyclization sequence. beilstein-journals.org

With 1,2-diamines, such as ethylenediamine (B42938) and trans-cyclohexane-1,2-diamine, the reaction leads to the formation of piperazin-2-one (B30754) derivatives. arkat-usa.org The initial step is the nucleophilic attack of one amino group to form an enamine intermediate, which, though never isolated, undergoes a spontaneous lactamization to yield the final heterocyclic product. arkat-usa.org Reactions with aromatic 1,2-diamines, like benzene-1,2-diamine, exclusively yield the corresponding (Z)-isomers of 2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives in high yields. beilstein-journals.org

β-Aminoalcohols react in a similar fashion. The initial nucleophilic attack occurs via the more nucleophilic amino group, followed by elimination of HCN to form an N-(β-hydroxyalkyl)enamine intermediate. beilstein-journals.org This intermediate then undergoes a spontaneous lactonization involving the geminal alkoxycarbonyl group to form six-membered morpholin-2-one (B1368128) derivatives selectively as a single diastereomer. arkat-usa.orgresearchgate.netbeilstein-journals.org

The formation of enamines from the reaction of this compound with amines is often stereoselective. arkat-usa.orgresearchgate.net As previously mentioned, the reaction with primary amines and ammonia leads to the (Z)-isomer of the resulting enamine. arkat-usa.orgresearchgate.net This stereoselectivity is attributed to the formation of a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen of the ester group, which stabilizes the (Z)-conformation.

Conversely, the reaction with secondary amines results in the formation of the (E)-enamine. arkat-usa.orgresearchgate.net In the absence of a proton on the nitrogen atom, steric hindrance between the alkyl groups of the amine and the ester group likely disfavors the (Z)-isomer, making the (E)-isomer the thermodynamically preferred product. This stereoselective outcome is a key feature of the addition-elimination reactions of dicyanofumarates with amines.

Nucleophilic Attack by 1,2-Diamines and β-Aminoalcohols

Reactions with Carbon-Based Nucleophiles

This compound serves as a potent Michael acceptor, readily reacting with a variety of carbon-based nucleophiles. These reactions are fundamental in constructing more complex molecular architectures, leveraging the electrophilic nature of the double bond activated by four electron-withdrawing groups.

Addition to Enolizable Ketones (e.g., Dimedone, Acetylacetone)

Enolizable ketones undergo Michael-type addition to this compound. beilstein-journals.orgnih.gov For instance, both cyclic and acyclic ketones react in an ethanolic solution catalyzed by hydrochloric acid upon heating to yield the corresponding Michael adducts. beilstein-journals.orgnih.gov The reaction with acetylacetone, when added to this compound, results in the formation of the non-cyclic Michael adduct, diethyl 2,3-dicyano-2-diacetylmethylsuccinate. rsc.org

In the case of dimedone (5,5-dimethylcyclohexane-1,3-dione), the reaction proceeds in ethanol at room temperature to form the initial succinate (B1194679) adduct. beilstein-journals.orgnih.gov This adduct, diethyl 2,3-dicyano-2-(4,4-dimethyl-2,6-dioxocyclohexyl)succinate, can be isolated. rsc.org However, under reflux conditions in ethanol, the initially formed adduct undergoes a subsequent heterocyclization. beilstein-journals.orgnih.gov This cyclization involves the attack of the enolic oxygen nucleophile onto one of the cyano groups, leading to the formation of a 4H-pyran derivative. beilstein-journals.orgnih.gov A similar reaction course has been noted for indane-1,3-dione. beilstein-journals.org

| Ketone | Reagent | Conditions | Product Type | Ref. |

| General Enolizable Ketones | This compound | Ethanol, HCl, 5 h heating | Michael Adduct | beilstein-journals.orgnih.gov |

| Acetylacetone | This compound | - | Diethyl 2,3-dicyano-2-diacetylmethylsuccinate | rsc.org |

| Dimedone | This compound | Ethanol, Room Temp. | Michael Adduct | nih.gov |

| Dimedone | This compound | Ethanol, Reflux, 8 h | 4H-Pyran (via cyclization of adduct) | beilstein-journals.orgnih.gov |

Reactions with Active Methylene (B1212753) Compounds

The reaction of this compound with active methylene compounds is initiated by a nucleophilic attack on the electrophilic double bond. rsc.org Depending on the specific active methylene compound and the reaction conditions, different products can be obtained. For example, the addition of certain active methylene compounds can lead to the formation of substituted 2-amino-4-cyano-4H-pyrans via a non-catalyzed pathway. rsc.org In other cases, the reaction yields stable, non-cyclic Michael adducts. rsc.org

Michael Addition by N,N-Dialkylanilines

N,N-dialkylanilines can act as carbon-based nucleophiles, attacking this compound at the para-position of the aniline (B41778) ring. beilstein-journals.orgnih.govd-nb.info This Michael addition reaction typically occurs in a solvent like dimethylformamide (DMF) at temperatures between 50–60 °C. beilstein-journals.orgnih.govd-nb.info The products of this reaction are diethyl 2-(4-dialkylaminophenyl)-2,3-dicyanosuccinates. beilstein-journals.orgnih.govd-nb.info These succinate adducts can be further manipulated; for example, heating with an aqueous sodium carbonate solution can induce the elimination of hydrogen cyanide (HCN) to form the corresponding ethene derivatives. beilstein-journals.org

| Nucleophile | Reagent | Conditions | Product | Ref. |

| N,N-Dialkylaniline | This compound | DMF, 50-60 °C | Diethyl 2-(4-dialkylaminophenyl)-2,3-dicyanosuccinate | beilstein-journals.orgnih.govd-nb.info |

Annulation Reactions (e.g., [3+3] Annulation with 1,3-Dicarbonyl Compounds)

This compound participates in [3+3] annulation reactions with cyclic 1,3-dicarbonyl compounds. researchgate.netosi.lv This process is a powerful method for synthesizing fused 4H-pyran systems. The reaction leads to the formation of fused diethyl 2-amino-4-cyano-4H-pyran-3,4-dicarboxylates. researchgate.netosi.lv In this transformation, the 1,3-dicarbonyl compound acts as a three-carbon component, while this compound provides the other three atoms for the new six-membered ring.

Reactions with Phosphorus-Based Nucleophiles (e.g., Diethyl Phosphite)

The reaction of this compound with phosphorus nucleophiles showcases an interesting reactivity pattern that deviates from a simple Michael addition.

Formation of Dicyanosuccinates via P-C Bond Hydrolytic Cleavage

The reaction between this compound and diethyl phosphite (B83602) in boiling 1,2-dichloroethane (B1671644) does not yield the expected stable phosphonate (B1237965) product. researchgate.netuzh.chuzh.ch Instead, after chromatographic workup, the reaction affords a 1:1 mixture of the diastereomeric (meso- and dl-) diethyl dicyanosuccinates. researchgate.netuzh.chuzh.ch This transformation is also observed with other dialkyl dicyanofumarates. researchgate.netuzh.chuzh.ch

The proposed mechanism for this unexpected outcome involves an initial nucleophilic attack of the diethyl phosphite phosphorus atom onto the electron-deficient double bond of the fumarate (B1241708), forming a P-C bond and a zwitterionic intermediate. uzh.ch This intermediate is then believed to react with trace amounts of water present in the reaction medium. uzh.ch The subsequent hydrolytic cleavage of the newly formed P-C bond leads to the final succinate products and diethyl phosphate. uzh.ch It has been noted that both the cyano and the carboxylate groups on the alkene are necessary for this reaction to proceed successfully. uzh.ch

| Reactant 1 | Reactant 2 | Conditions | Product | Proposed Mechanism | Ref. |

| This compound | Diethyl phosphite | Boiling 1,2-dichloroethane | Diethyl dicyanosuccinate (meso/dl mixture) | Initial P-C bond formation followed by hydrolytic cleavage | researchgate.netuzh.chuzh.ch |

Other Noteworthy Chemical Transformations

Beyond cycloadditions and Michael additions, the electron-deficient carbon-carbon double bond of this compound makes it a substrate for a variety of other important chemical transformations, including oxidation, aziridination, and reactions with carbenes and ylides. These reactions further highlight the versatility of this compound as a building block in organic synthesis.

This compound (E-1a) can be effectively oxidized to its corresponding epoxide, diethyl 2,3-dicyanooxirane-2,3-dicarboxylate (101). nih.govbeilstein-journals.orgd-nb.infobeilstein-journals.org This transformation is typically achieved using hydrogen peroxide (H₂O₂) in a suitable solvent like acetonitrile. beilstein-journals.org The resulting oxirane is a highly reactive species itself, amenable to further reactions with various nucleophiles. beilstein-journals.org For instance, treatment of the oxirane with diheptyl sulfide leads to the formation of ethoxalyl cyanide. beilstein-journals.org The preparation of this epoxide is a key step in accessing derivatives that are otherwise difficult to synthesize directly from the parent fumarate. aston.ac.uk

Table 1: Oxidation of this compound

| Reactant | Reagent | Product | Reference |

| This compound | Hydrogen Peroxide (H₂O₂) | Diethyl 2,3-dicyanooxirane-2,3-dicarboxylate | nih.gov, beilstein-journals.org |

The synthesis of aziridines from alkenes via nitrene addition is a fundamental process in heterocyclic chemistry. This transformation has been reported for dialkyl dicyanofumarates, specifically involving the dimethyl ester, dimethyl dicyanofumarate (E-1b). nih.govbeilstein-journals.org In this reaction, an aminonitrene, generated in situ, adds across the electron-poor double bond of the fumarate to yield the corresponding three-membered nitrogen-containing ring. nih.govbeilstein-journals.org For example, the reaction with a phthalimido-substituted aminonitrene leads to the formation of an N-phthalimidoaziridine derivative. nih.govbeilstein-journals.orgd-nb.info This reaction demonstrates the ability of the dicyanofumarate scaffold to engage with reactive nitrogen intermediates to build complex heterocyclic systems.

Table 2: Aziridination of Dimethyl Dicyanofumarate

| Reactant | Reagent/Intermediate | Product | Reference |

| Dimethyl dicyanofumarate | Aminonitrene | Dimethyl 1-(phthalimido)aziridine-2,3-dicarboxylate | nih.gov, beilstein-journals.org |

The electrophilic nature of the double bond in this compound makes it an excellent reaction partner for nucleophilic carbenes and ylides. These reactions provide access to highly functionalized three-membered rings.

This compound (E-1a) undergoes cyclopropanation upon reaction with certain sulfur ylides. nih.govd-nb.info A notable example is the reaction with a thiophene-derived sulfur ylide, which results in the formal transfer of a bis(carbomethoxy)carbene unit to furnish the corresponding cyclopropane derivative. nih.govbeilstein-journals.orgd-nb.info The mechanism for this transformation is proposed to be a stepwise process, initiated by the nucleophilic attack of the ylide on the fumarate. This forms a zwitterionic betaine (B1666868) intermediate which subsequently undergoes ring closure to afford the cyclopropane product. nih.govbeilstein-journals.orgd-nb.info

In a related transformation, the reaction of the dimethyl ester (E-1b) with an in situ generated thiocarbonyl S-isopropanide also yields cyclopropane derivatives. nih.govd-nb.info The reaction of stabilized sulfur ylides with Michael acceptors is a well-established method for cyclopropane synthesis, often proceeding through a betaine intermediate whose subsequent ring closure can be influenced by various factors, affecting stereoselectivity. bris.ac.uk

Table 3: Cyclopropanation of this compound with a Sulfur Ylide

| Reactant | Reagent/Intermediate | Key Intermediate | Product | Reference |

| This compound | Thiophene-derived sulfur ylide | Zwitterionic betaine | Diethyl 1,1-bis(carbomethoxy)cyclopropane-2,3-dicarboxylate | nih.gov, beilstein-journals.org |

The reaction of dialkyl dicyanofumarates with the nucleophilic dimethoxycarbene has been studied, particularly with dimethyl dicyanofumarate (E-1b). nih.govbeilstein-journals.orgd-nb.info The carbene, generated in situ by the thermal decomposition of 2,2-dimethoxy-2,5-dihydro-1,3,4-oxadiazole, attacks the electron-deficient carbon of the fumarate. nih.govd-nb.info This initial step forms a zwitterionic intermediate. nih.govbeilstein-journals.org

However, instead of a simple cyclopropanation, this intermediate undergoes competitive reaction pathways. The outcome is a mixture of a trans-configured tetramethoxycyclobutane and a 2,3-dihydrofuran derivative. nih.govd-nb.info The dihydrofuran can react further with excess dimethoxycarbene. nih.govacs.org The formation of these products, rather than a simple cyclopropane, highlights the complex reactivity of the zwitterionic intermediate formed from the interaction of dimethoxycarbene with the highly electrophilic dicyanofumarate system. nih.gov

Table 4: Reaction of Dimethyl Dicyanofumarate with Dimethoxycarbene

| Reactant | Reagent/Intermediate | Key Intermediate | Products | Reference |

| Dimethyl dicyanofumarate | Dimethoxycarbene | Zwitterionic intermediate | trans-Tetramethoxycyclobutane and a 2,3-dihydrofuran derivative | nih.gov, d-nb.info |

Computational and Theoretical Investigations of Diethyl 2,3 Dicyanofumarate Reactivity

Application of Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, most prominently Density Functional Theory (DFT), are a cornerstone in understanding the reactivity of diethyl 2,3-dicyanofumarate and its close analog, dimethyl dicyanofumarate. uzh.chnih.govrsc.org DFT methods like B3LYP and M06-2X, paired with basis sets such as 6-31G(d) and 6-311+G(2d,p), are frequently used to optimize the geometries of reactants, products, transition states, and intermediates. uzh.chnih.govnih.gov These calculations are crucial for exploring potential energy surfaces and elucidating reaction mechanisms. benthamscience.com For instance, DFT studies have been applied to investigate the [3+2] cycloadditions of diaryldiazomethanes and the Diels-Alder reactions of dicyanofumarates, providing a computed analysis of the proposed mechanisms. nih.govresearchgate.net The calculations can be performed in the gas phase or with a polarizable continuum model (PCM) to simulate solvent effects, which is important for reactions involving polar or charged intermediates. uzh.ch The results from these computational methods are often in complete accordance with experimental findings, helping to explain observed product distributions and stereochemical outcomes. uzh.ch

Molecular Electron Density Theory (MEDT) Studies on Reactivity

Molecular Electron Density Theory (MEDT) offers a modern framework for analyzing chemical reactivity, proposing that changes in electron density are the deciding factor, in contrast to older models like Frontier Molecular Orbital (FMO) theory. benthamscience.com MEDT has been successfully applied to understand the cycloaddition reactions of dicyanofumarate analogs. researchgate.netmdpi.com

A key MEDT study investigated the [3+2] cycloaddition of trimethylsilyldiazoalkanes with diethyl fumarate (B1241708). mdpi.com This analysis revealed that the presence of the silicon atom changes the diazoalkane's electronic structure from pseudomonoradical to zwitterionic. mdpi.com Consequently, the reactions are classified as polar, zw-type cycloadditions that proceed through a one-step mechanism. researchgate.netmdpi.com The polar nature of these reactions is quantified by calculating the Global Electron Density Transfer (GEDT) at the transition state; values above 0.20 e indicate a polar process. mdpi.com

MEDT studies employ several tools to analyze reactivity:

Conceptual DFT (CDFT): Indices like electrophilicity and nucleophilicity are calculated to assess the reactivity of the reagents. mdpi.com

Electron Localization Function (ELF): A topological analysis of the ELF is used to characterize the electronic structure of reactants and the changes in bonding along the reaction path. researchgate.netmdpi.com

This theoretical lens provides a detailed picture of why certain reactions are favored and how electron density dictates the reaction pathway. benthamscience.com

Characterization and Energetics of Zwitterionic and Diradical Intermediates

The stepwise mechanisms prevalent in this compound chemistry necessitate the formation of transient intermediates, which can be either zwitterionic or diradical in nature. Computational chemistry is indispensable for characterizing these fleeting species. nih.gov

Zwitterionic Intermediates are frequently postulated and computationally located in reactions involving polar interactions. mdpi.com In the [3+2] cycloaddition of azomethine ylides, DFT calculations have successfully found zwitterionic intermediates on the potential energy surface. uzh.ch The powerful electron-withdrawing cyano and ester groups of the fumarate are crucial for stabilizing the negative charge in these zwitterions. uzh.ch Similarly, reactions with thiocarbonyl ylides and certain carbenes are proposed to proceed through zwitterionic intermediates. d-nb.infonih.gov In one study of a thiocarbonyl ylide cycloaddition, DFT computations characterized the intermediate as a "very polar, zwitterionic diradical," highlighting the complex nature of these species. acs.org

Diradical Intermediates are proposed in less polar cycloadditions. The non-concerted [2+2] cycloaddition between dimethyl dicyanofumarate and bicyclo[2.1.0]pentene is explained by a diradical mechanism. nih.govbeilstein-journals.org This mechanism accounts for the observed isomerization and the specific mixture of stereoisomers formed. nih.govbeilstein-journals.org In some cases, attempts to locate zwitterionic intermediates computationally have been unsuccessful, leading researchers to rule them out in favor of alternative pathways, such as a one-step mechanism or a diradical pathway. researchgate.net

Prediction and Rationalization of Stereoselectivity

Computational studies are a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions involving this compound. The stereoselectivity is intimately linked to the reaction mechanism. beilstein-journals.orgacs.org

Concerted Pathways: In the rare cases where a concerted mechanism is followed, such as the [3+2] cycloaddition of a specific azomethine ylide, the reaction is stereoselective, and the configuration of the starting fumarate is preserved in the product. d-nb.infobeilstein-journals.org

Stepwise Pathways: The loss of stereoselectivity is a hallmark of a stepwise mechanism. acs.org Computational studies on the cycloaddition of thiocarbonyl ylides with dicyanofumarates showed that the low stereoselectivity arises from rotation around single bonds in the intermediate. acs.org This rotation can compete with the final ring-closing step, leading to a mixture of diastereomers. acs.org The reaction of N-vinylcarbazole with dicyanofumarate, which produces the same mixture of four diastereomers from either the E- or Z-alkene, is a classic example of this phenomenon. d-nb.infobeilstein-journals.org

Rationalization via TS Analysis: In cases where stereoselectivity is observed even in polar, zw-type reactions, analysis of the transition state (TS) can provide answers. For the reaction of trimethylsilyldiazoalkanes with diethyl fumarate, non-covalent interactions at the transition states were found to account for the observed stereoselectivity, as the bulky trimethylsilyl (B98337) group orients itself to avoid steric clashes. mdpi.comresearchgate.net

Analysis of Activation Barriers and Reaction Energetics

By comparing the calculated activation barriers for competing pathways (e.g., concerted vs. stepwise), researchers can predict the dominant mechanism. For example, in the reaction of an azomethine ylide with dimethyl dicyanofumarate, calculations showed that the transition state leading to a zwitterionic intermediate had a lower free energy than the transition state for the concerted cycloaddition, thus favoring the stepwise path. uzh.ch

Specific calculated values from the literature illustrate this:

The activation enthalpies for the polar, zw-type [3+2] cycloaddition of trimethylsilyldiazoalkanes with diethyl fumarate were calculated to be in the range of 8.0 to 19.7 kcal·mol⁻¹ in CCl₄. researchgate.netmdpi.com

The subsequent 1,3-dipolar electrocyclizations of intermediates in some reactions have very low activation parameters (ΔG‡ = 10.8–11.9 kcal/mol), indicating these steps are fast. researchgate.net

Furthermore, the calculation of reaction Gibbs free energies (ΔG) indicates the thermodynamic favorability of a reaction. For the silyldiazoalkane cycloadditions, the negative reaction Gibbs energies (−3.1 to −13.2 kcal·mol⁻¹) confirmed the exergonic and irreversible nature of the process. mdpi.com

Table of Computational Data for Fumarate Reactions

| Reaction Type | Reactants | Computational Method | Key Finding | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Trimethylsilyldiazoalkanes + Diethyl Fumarate | MPWB1K(PCM)/6-311G(d,p) | Activation Enthalpy (ΔH‡) | 8.0 - 19.7 | mdpi.com |

| [3+2] Cycloaddition | Trimethylsilyldiazoalkanes + Diethyl Fumarate | MPWB1K(PCM)/6-311G(d,p) | Reaction Gibbs Energy (ΔG) | -3.1 to -13.2 | mdpi.com |

| [3+2] Cycloaddition | Azomethine Ylide + Dimethyl Dicyanofumarate | B3LYP/6-31G(d) | Relative Free Energy of Zwitterion TS vs. Concerted TS | Lower for Zwitterion | uzh.ch |

| 1,3-Dipolar Electrocyclization | Thiocarbonyl Ylide Intermediate | M06-2X/6-311+G(d) | Activation Gibbs Energy (ΔG‡) | 10.8 - 11.9 | researchgate.net |

Applications of Diethyl 2,3 Dicyanofumarate in Organic Synthesis

Synthesis of Diverse Heterocyclic Compounds

The electron-deficient nature of the carbon-carbon double bond in diethyl 2,3-dicyanofumarate makes it an excellent substrate for various cycloaddition and heterocyclization reactions, leading to the formation of diverse five- and six-membered heterocyclic systems. beilstein-journals.orgd-nb.info

Pyrrolidine (B122466) derivatives can be synthesized through [3+2]-cycloaddition reactions involving this compound. Thermally generated azomethine ylides, derived from the ring-opening of 1,2,3-trisubstituted aziridines, react with this compound to yield pyrrolidine derivatives. nih.gov The stereoselectivity of this reaction is dependent on the substitution pattern of the initial aziridine (B145994). nih.gov For instance, the azomethine ylide generated from cis-1-methyl-2,3-diphenylaziridine reacts with both diethyl and dimethyl 2,3-dicyanofumarate to produce a mixture of stereoisomeric pyrrolidine cycloadducts. nih.gov This lack of stereospecificity suggests a stepwise reaction mechanism involving isomerization of the intermediate azomethine ylide or the dicyanofumarate. nih.gov

In contrast, the [3+2]-cycloaddition of an azomethine ylide derived from cis-1-(4-methoxyphenyl)aziridine-2,3-dicarboxylate with dimethyl dicyanofumarate proceeds in a concerted manner, yielding a single, stereospecific pyrrolidine derivative. nih.govcore.ac.uk

| Reactant 1 | Reactant 2 | Product Type | Key Findings |

| This compound | Azomethine ylides (from aziridines) | Pyrrolidines | Stereoselectivity depends on aziridine substituents; can be stepwise or concerted. nih.govcore.ac.uk |

| This compound | (S)-Prolinamine | Bicyclic piperazine (B1678402) derivatives | Reaction proceeds via a dinucleophilic pathway. core.ac.ukuzh.ch |

The synthesis of substituted dihydro- and tetrahydrothiophenes can be achieved through the reaction of this compound with thiocarbonyl ylides. uzh.ch Thiocarbonyl S-methanides, generated from the thermal decomposition of 2,5-dihydro-1,3,4-thiadiazoles, undergo a [2+3] cycloaddition with this compound. nih.gov For example, the reaction with thiocarbonyl S-methanide derived from methyl 3-methyl-2-oxodithiobutanoate and diazomethane (B1218177) proceeds with complete stereoselectivity to afford the corresponding thiolane (tetrahydrothiophene). nih.gov

However, reactions with other thiocarbonyl ylides can exhibit a lack of stereospecificity, suggesting a stepwise mechanism. The reaction of a thiocarbonyl S-methanide with both dimethyl 2,3-dicyanofumarate and its cis-isomer (dimethyl 2,3-dicyanomaleate) can lead to the same mixture of tetrahydrothiophene (B86538) adducts, indicating the involvement of a zwitterionic intermediate that can undergo conformational rotation before ring closure. researchgate.net This intermediate can also lead to the formation of cyclopropane (B1198618) byproducts. researchgate.net High-pressure conditions have been shown to improve the yields of these cycloadditions, particularly for thermally unstable or sterically hindered substrates. acs.org

| Reactant 1 | Reactant 2 | Product Type | Key Findings |

| This compound | Thiocarbonyl S-methanides | Dihydro- and Tetrahydrothiophenes | Can be stereoselective or non-stereospecific depending on the ylide. nih.govuzh.chresearchgate.net |

| This compound | γ-Substituted conjugated dienes | 1,4-addition products | Formal 1,4-addition pathway can prevail under thermal conditions. acs.org |

This compound is a valuable reagent for the synthesis of highly functionalized cyclopropanes. These reactions often proceed through the formal transfer of a carbene unit. For example, the reaction with a sulfur ylide derived from thiophene (B33073) results in the formation of a cyclopropane derivative via a proposed stepwise mechanism involving a zwitterionic intermediate. beilstein-journals.orgnih.gov Similarly, reaction with thiocarbonyl S-isopropanide, generated from the thermal decomposition of a 2,5-dihydro-1,3,4-thiadiazole, also yields cyclopropanes. beilstein-journals.orgnih.gov In contrast, the reaction with 2-diazopropane (B1615991) is stereospecific, with the trans- and cis-isomers of the cyclopropane being formed from the E- and Z-isomers of the dicyanofumarate, respectively. beilstein-journals.orgbeilstein-journals.org Reactions with diaryldiazomethanes at room temperature also yield cyclopropanes through the spontaneous elimination of nitrogen. researchgate.net

Pyrazoline derivatives are synthesized via [3+2]-cycloaddition reactions of this compound with diazoalkanes. The reaction with diazomethane initially forms a 4,5-dihydro-3H-pyrazole, which then rapidly tautomerizes to the more stable 1H-pyrazole. beilstein-journals.orgd-nb.infonih.gov This cycloaddition preserves the configuration of the starting dicyanofumarate. beilstein-journals.orgd-nb.infonih.gov The use of (trimethylsilyl)diazomethane in reactions with dicyanofumarates also leads to pyrazole (B372694) ring systems after the elimination of a methyl cyanoformate molecule from the initial cycloadduct. mdpi.com

| Reagent | Product Type | Mechanism/Key Features |

| Sulfur Ylides | Cyclopropanes | Stepwise mechanism via a zwitterionic intermediate. beilstein-journals.orgnih.gov |

| Diazoalkanes (e.g., diazomethane, 2-diazopropane) | Pyrazolines, Cyclopropanes | [3+2] cycloaddition for pyrazolines; stereospecific cyclopropanation. beilstein-journals.orgd-nb.infonih.govresearchgate.net |

| Diaryldiazomethanes | Cyclopropanes | Spontaneous N₂ elimination at room temperature. researchgate.net |

| (Trimethylsilyl)diazomethane | Pyrazoles | [3+2] cycloaddition followed by elimination. mdpi.com |

Fused 4H-pyran derivatives can be synthesized through [3+3] annulation reactions of this compound. x-mol.comosi.lv For instance, the reaction with cyclic 1,3-dicarbonyl compounds leads to the formation of fused diethyl 2-amino-4-cyano-4H-pyran-3,4-dicarboxylates. x-mol.comosi.lv A stepwise mechanism involving a radical intermediate has also been proposed for the formal [4+2]-cycloaddition of this compound with certain dienes, such as ethyl prop-1-enyl ether, which yields a mixture of 3,4-dihydro-2H-pyran and cyclobutane (B1203170) derivatives in a non-stereospecific manner. beilstein-journals.org A photoinduced electron-transfer (PET) process can also lead to polycyclic pyran products in a stereospecific formal [4+2]-cycloaddition with specific dienes like 3,4-di(α-styryl)furan. beilstein-journals.org

A novel and efficient synthesis of morpholin-2-one (B1368128) derivatives involves the reaction of dialkyl dicyanofumarates with β-amino alcohols. arkat-usa.orgresearchgate.net This reaction proceeds under mild conditions through an addition-elimination-lactonization pathway, yielding the six-membered morpholin-2-one ring selectively as a single diastereomer. arkat-usa.orgresearchgate.net The initial step is an aza-Michael addition of the amino group to the dicyanofumarate, followed by an intramolecular cyclization involving the hydroxyl group and subsequent elimination of hydrogen cyanide. d-nb.info

Similarly, piperazin-2-one (B30754) derivatives are readily prepared by reacting this compound with 1,2-diamines, such as ethylenediamine (B42938) or trans-cyclohexane-1,2-diamine. beilstein-journals.orgarkat-usa.orgclockss.org The reaction is initiated by the nucleophilic attack of one amino group, leading to an enamine intermediate which, without being isolated, undergoes spontaneous lactamization to exclusively form the piperazin-2-one derivative. arkat-usa.orgresearchgate.net These reactions typically result in the (Z)-configured products. clockss.orgresearchgate.net

| Starting Materials | Product | Reaction Type |

| This compound, β-Amino alcohols | Morpholin-2-ones | Addition-elimination-lactonization d-nb.infoarkat-usa.orgresearchgate.net |

| This compound, 1,2-Diamines | Piperazin-2-ones | Addition-lactamization beilstein-journals.orgarkat-usa.orgclockss.org |

The reaction of this compound with 3-amino-5-arylpyrazoles can lead to different fused heterocyclic systems depending on the reaction conditions. nih.gov When heated in 1,2-dichloroethane (B1671644) or stirred in dimethylformamide at room temperature, the reaction can proceed through either nucleophilic attack by the exocyclic amino group or by the C4 atom of the pyrazole ring. nih.gov These competitive pathways can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.gov Another heterocyclization involving a nitrogen and a carbon nucleophile is seen in the reaction of this compound with the thiosemicarbazone derived from furfural, which produces a mixture of a pyrazolone (B3327878) and a pyridazine (B1198779) derivative. beilstein-journals.orgnih.gov

Morpholin-2-ones and Piperazin-2-ones

Utility as a Reagent in Redox Chemistry

This compound has emerged as a significant reagent in redox chemistry, particularly for the oxidation of thiols and selenols. Its electron-deficient nature makes it a potent oxidizing agent under mild conditions. researchgate.net

Oxidation of Thiols and Selenols to Disulfides and Diselenides

This compound facilitates the high-yielding conversion of both aliphatic and aromatic thiols into their corresponding symmetrical disulfides. researchgate.netcore.ac.ukuzh.ch The reaction proceeds smoothly at room temperature in solvents like dichloromethane. core.ac.ukuzh.ch Similarly, selenols are efficiently oxidized to diselenides in nearly quantitative yields. core.ac.ukbeilstein-journals.org A notable feature of this reaction is that the this compound is converted into a 1:1 mixture of diastereoisomeric meso- and DL-diethyl 2,3-dicyanosuccinates, which is often the only byproduct. researchgate.netcore.ac.uk This method is also effective for the synthesis of cyclic disulfides from aliphatic 1,2-, 1,3-, and 1,4-dithiols. core.ac.ukuzh.ch

Table 1: Oxidation of Various Thiols and Selenols with this compound

| Substrate | Product | Yield (%) |

| Aliphatic Thiols | Symmetrical Disulfides | Excellent |

| Aromatic Thiols | Symmetrical Disulfides | Excellent |

| Aliphatic 1,2-, 1,3-, and 1,4-dithiols | Cyclic Disulfides | Good |

| Selenols | Diselenides | Nearly Quantitative |

This table provides a summary of the types of products and yields obtained from the oxidation of various thiols and selenols using this compound, based on available research. core.ac.ukuzh.chbeilstein-journals.org

Mechanistic Aspects of Electron Transfer Processes in Oxidation Reactions

The oxidation of thiols and selenols by this compound is understood to occur through a single-electron transfer (SET) mechanism. researchgate.netbeilstein-journals.org Instead of a typical thia-Michael addition, a redox reaction takes place. researchgate.net The process is initiated by the transfer of an electron from the thiol (-SH) or selenol (-SeH) group to the strongly electron-deficient carbon-carbon double bond of the this compound. researchgate.net This ability to act as a one-electron acceptor is a key characteristic of dicyanofumarates, enabling them to function as oxidizing agents in these reactions. core.ac.uk The reaction is described as a cascade single-electron transfer (SET) redox process. researchgate.net

Role as an Intermediate in Complex Molecule Synthesis

This compound is a versatile building block in organic synthesis due to its high degree of functionalization. beilstein-journals.orgnih.gov Its electron-deficient nature makes it an excellent Michael acceptor and a participant in various cycloaddition reactions, leading to the formation of highly functionalized carbo- and heterocyclic compounds. nih.gov

Precursor for Highly Functionalized Building Blocks

As a potent Michael acceptor, this compound reacts with a range of nucleophiles, including N- and C-nucleophiles. beilstein-journals.org Its reactions with dinucleophiles like 1,2-diamines and β-aminoalcohols are particularly significant as they provide access to a variety of heterocyclic structures through an addition-elimination-heterocyclization sequence. beilstein-journals.orgbeilstein-journals.org For instance, it reacts with N,N-dialkylanilines to form diethyl 2-(4-dialkylaminophenyl)-2,3-dicyanosuccinates. beilstein-journals.orgnih.gov These adducts can be further manipulated, for example, by eliminating HCN upon heating with aqueous Na2CO3 to yield ethene derivatives. beilstein-journals.orgnih.gov

Applications in Fine Chemical Synthesis

The reactivity of this compound makes it a valuable tool in the synthesis of fine chemicals. Its ability to participate in Diels-Alder reactions as a dienophile leads to the formation of cyclic compounds that can serve as intermediates in the production of pharmaceuticals. It also undergoes Michael addition reactions, which are fundamental in the synthesis of complex molecules within medicinal chemistry. The diverse reactivity profile of this compound allows for its use in creating advanced materials, such as in the synthesis of polymers and as a component in coatings and adhesives.

Role in Advanced Materials and Specialized Chemical Transformations

Polymer Synthesis Applications

The electron-deficient nature of the carbon-carbon double bond in diethyl 2,3-dicyanofumarate, owing to the presence of two cyano and two ethoxycarbonyl groups, makes it a key ingredient in various polymerization reactions.

Employment in Polyester and Other Polymer Synthesis

This compound is utilized in the synthesis of polyesters and other polymers. Its incorporation into polymer chains can contribute to materials with desirable mechanical properties and thermal stability. The reactivity of its double bond allows it to participate in polymerization processes, leading to the formation of novel polymeric structures. While specific examples of polyesters derived solely from this compound are not extensively detailed in the provided search results, the general application in polymer synthesis is noted.

Incorporation into Electron-Accepting Polymer Chains

A significant area of research involves the incorporation of this compound into polymer chains to create electron-accepting polymers. dtic.mil These polymers are of interest for their potential applications in organic electronics. Dialkyl dicyanofumarates are recognized as moderately strong electron-acceptors. dtic.mil The goal of this research is to create a polymer backbone with electron-poor sites that can then form charge-transfer complexes with electron-donating compounds. dtic.mil This approach aims to produce materials that combine the electrical properties of charge-transfer salts with the processability and mechanical robustness of polymers. dtic.mil

Relevance in Dynamic Covalent and Self-Healing Polymeric Systems

Dynamic covalent chemistry, which involves the formation of reversible covalent bonds, is a key strategy for creating self-healing and adaptable materials. mdpi.comrsc.org this compound has been explored in this context, particularly in reversible Diels-Alder reactions. For instance, the reaction between certain fulvenes and diethyl dicyanofumarate is reversible at room temperature. rsc.org This dynamic behavior allows for the development of self-healing polymer systems that can repair damage under ambient conditions. rsc.org The principle relies on the ability of the covalent bonds to break and reform, enabling the material to mend itself. mdpi.comresearchgate.net

Formulation of Specialized Coatings and Adhesives

Derivatives of this compound find use in the formulation of specialized coatings and adhesives. These applications leverage the specific properties imparted by the dicyanofumarate moiety, such as adhesion strength and flexibility. While detailed formulations are proprietary, the utility of its derivatives in this sector is acknowledged.

Formation of Charge-Transfer Complexes

This compound is a well-known one-electron acceptor, a property it shares with tetracyanoethylene (B109619) (TCNE). d-nb.infobeilstein-journals.orgnih.gov This characteristic is central to its ability to form charge-transfer (CT) complexes with various electron donors.

Reactions with Metallocenes for Charge-Transfer Complex Formation

A notable application of this compound is its reaction with metallocenes, such as manganocenes and chromocenes, to form one-to-one charge-transfer salts. d-nb.infobeilstein-journals.orgnih.gov These resulting materials are of interest as molecular magnets, and their physical properties can be tuned by varying the alkyl groups of the ester function. d-nb.infobeilstein-journals.orgnih.gov X-ray crystallography studies have been conducted on some chromocene (B72048) complexes with this compound to understand their structure. d-nb.infobeilstein-journals.org

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Manganocene | Charge-Transfer Salt | Molecular Magnetism |

| This compound | Chromocene | Charge-Transfer Salt | Molecular Magnetism |

| Dimethyl dicyanofumarate | Tetrathiafulvalene (B1198394) (TTF) | Charge-Transfer Complex | Columnar Crystal Array |

Complexation with Electron-Donating Counterparts

This compound (DEtDCF) is recognized as a potent one-electron acceptor, a characteristic that enables it to form charge-transfer (CT) complexes with various electron-donating molecules. beilstein-journals.orgd-nb.info This behavior is analogous to that of the well-known electron acceptor, tetracyanoethylene (TCNE). beilstein-journals.orgd-nb.infonih.gov The formation of these complexes involves a single-electron transfer (SET) from the electron-rich donor to the electron-deficient DEtDCF. d-nb.inforesearchgate.net

A significant area of research has been the reaction of dialkyl dicyanofumarates, including DEtDCF, with electron-donating metallocenes. beilstein-journals.orgd-nb.info Specifically, DEtDCF reacts with decamethylmanganocene, Mn(Cp)₂, to form a one-to-one charge-transfer salt, [Mn(Cp)₂][DEtDCF]. acs.org Similar complexes have been formed with other metallocenes, such as chromocenes. beilstein-journals.orgd-nb.info The physical properties of these resulting CT salts are notably dependent on the size of the alkyl groups in the ester function of the dicyanofumarate, highlighting the tunability of these building blocks. beilstein-journals.orgd-nb.info

Beyond metallocenes, dialkyl dicyanofumarates have been shown to react with other electron-donating species. For instance, they can undergo reactions with N,N-dialkylanilines, which act as Michael donors. beilstein-journals.orgd-nb.info The electron-accepting capability of the dicyanofumarate core is central to these interactions, facilitating the formation of new chemical adducts. beilstein-journals.orgd-nb.info The study of these complexes is crucial for understanding the fundamental principles of electron transfer and for designing new functional materials.

| Electron Donor | Acceptor | Resulting Complex/Product | Reference |

| Decamethylmanganocene (Mn(Cp)₂) | This compound (DEtDCF) | [Mn(Cp)₂][DEtDCF] Charge-Transfer Salt | acs.org |

| Manganocenes | Dialkyl dicyanofumarates | One-to-one Charge-Transfer Salts | beilstein-journals.orgd-nb.info |

| Chromocenes | Dialkyl dicyanofumarates | One-to-one Charge-Transfer Salts | beilstein-journals.orgd-nb.info |

| N,N-dialkylanilines | This compound | Diethyl 2-(4-dialkylaminophenyl)-2,3-dicyanosuccinates | beilstein-journals.orgd-nb.info |

| Tetrathiafulvalene (TTF) | Dimethyl dicyanofumarate | TTF complex | dtic.mil |

Implications for Organic Conductors and Magnetic Materials

The charge-transfer complexes formed by this compound and its analogs have significant implications for the development of advanced molecular materials, particularly organic conductors and molecule-based magnets. beilstein-journals.orgd-nb.info The ability of dialkyl dicyanofumarates to serve as versatile building blocks for these materials stems from their strong electron-accepting nature. acs.org

Molecule-Based Magnets: The charge-transfer salts synthesized from dicyanofumarate diesters and metallocenes are a class of molecular magnets. beilstein-journals.org The reaction between DEtDCF and decamethylmanganocene, for example, yields the salt [Mn(Cp)₂][DEtDCF]. acs.org This material exhibits the properties of a glassy, hysteretic metamagnet. acs.org At a temperature of 1.8 K, it displays significant coercivity of approximately 10 kG. acs.org This is in contrast to the dimethyl ester analog, [Mn(Cp)₂][DMeDCF], which behaves as a ferromagnet with one of the highest Curie temperatures (10.6 K) observed for this class of compounds. acs.org This demonstrates that subtle changes to the alkyl substituents on the dicyanofumarate acceptor can tune the magnetic properties of the resulting material. acs.org

Organic Conductors: While direct studies on the conductivity of DEtDCF-based materials are not extensively detailed in the provided context, the analogy to TCNE and complexation with donors like tetrathiafulvalene (TTF) points to their potential in organic conductors. beilstein-journals.orgdtic.mil Organic charge-transfer salts can behave as molecular metals, exhibiting electrical conductivity. dtic.mil Research has aimed to incorporate such electron-poor sites, like those in dicyanofumarates, into polymer chains. dtic.mil Subsequent complexation with electron donors could lead to charge-transfer salt functionalities embedded within a robust polymer matrix, which would be less fragile and easier to fabricate than single-crystal salts. dtic.mil The formation of a TTF complex with dimethyl dicyanofumarate underscores the potential of this class of compounds in creating materials with tailored electronic properties. dtic.mil

Research Findings on Magnetic Properties:

| Compound | Magnetic Behavior | Key Parameters | Reference |

| [Mn(Cp)₂][DEtDCF] | Glassy, hysteretic metamagnet | Coercivity ~10 kG at 1.8 K | acs.org |

| [Mn(Cp)₂][DMeDCF] | Ferromagnet | Tc = 10.6 ± 0.1 K; Hysteresis with Hcoer ~7 kG at 1.8 K | acs.org |

Future Research Directions for Diethyl 2,3 Dicyanofumarate Chemistry

Exploration of Undiscovered Reaction Pathways and Novel Mechanistic Elucidations

The reactivity of DDCF is largely governed by its electron-deficient double bond. It readily participates in well-documented transformations such as Diels-Alder ([4+2]) and [3+2] cycloadditions, as well as Michael additions with various nucleophiles. beilstein-journals.orgd-nb.info However, the full scope of its chemical behavior is far from exhausted.

Future investigations should focus on uncharted reaction territories. For instance, while reactions with N-nucleophiles like amines and hydrazines have been studied, leading to 'push-pull' enamines or heterocyclic systems, exploring reactions with a broader range of carbon and heteroatom nucleophiles could yield novel molecular architectures. beilstein-journals.orgresearchgate.netresearchgate.net An unexpected reaction of diethyl phosphite (B83602) with dialkyl dicyanofumarates, which resulted in the corresponding dicyanosuccinates instead of the expected phosphonates, highlights the potential for surprising discoveries. researchgate.net The proposed mechanism for this transformation involved the initial formation of a P-C bond followed by hydrolytic cleavage, suggesting that other non-classical pathways may be accessible. researchgate.net